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Compound of Interest

3-Ethyladamantan-1-amine
Compound Name:
hydrochloride

Cat. No.: B129922

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-
Ethyladamantan-1-amine hydrochloride, a known impurity of the pharmaceutical agent
Memantine. The following sections detail the analytical techniques and experimental protocols
utilized to confirm the molecular structure and purity of this compound. This document is
intended to serve as a valuable resource for researchers and professionals engaged in the
development, characterization, and quality control of adamantane-based pharmaceutical
compounds.

Introduction

3-Ethyladamantan-1-amine hydrochloride is a tertiary amine and a derivative of
adamantane, a rigid, tricyclic hydrocarbon. Its structural similarity to Memantine, an N-methyl-
D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, makes
its identification and characterization critical. As a potential impurity in the synthesis of
Memantine, understanding its structural features is paramount for ensuring the safety and
efficacy of the final drug product. This guide outlines the standard analytical methodologies for
the complete structural elucidation of this compound.
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Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethyladamantan-1-amine
hydrochloride is presented in the table below.

Property Value Reference

) 3-Ethyladamantan-1-amine
Chemical Name

hydrochloride
Synonyms Memantine EP Impurity D [1]
CAS Number 80121-67-1
Molecular Formula C12H22CIN [2]
Molecular Weight 215.76 g/mol [2]
Appearance White to Off-White Solid
Melting Point 271.5-272.0 °C

Soluble in Methanol and

Solubilit
Y Chloroform (Slightly)

Spectroscopic and Chromatographic Data

The structural confirmation of 3-Ethyladamantan-1-amine hydrochloride is achieved through
a combination of spectroscopic and chromatographic techniques. The following sections
provide representative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum provides information on the chemical environment and connectivity of
hydrogen atoms.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
0.85 Triplet 3H -CH2CHs
1.25 Quartet 2H -CH2CHs
1.40-1.60 Multiplet 6H Adamantane CH:2
1.70 Broad Singlet 6H Adamantane CHz, CH
2.10 Broad Singlet 2H Adamantane CH
8.50 Broad Singlet 3H -NHs*

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (8) ppm Assighment
8.5 -CH2CHs

29.0 Adamantane CH:
30.5 -CH2CHs

35.0 Adamantane CH
39.5 Adamantane C
45.0 Adamantane CH:
52.0 C-NHs*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment
2950-2850 Strong C-H stretch (alkane)
2800-2200 Broad, Strong N-H stretch (amine salt)
1600-1500 Medium N-H bend (amine salt)
1465 Medium CH:z bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in the confirmation of its structure.

m/z Ratio Relative Intensity (%) Assignment

215.1 40 [M+H]*+ (12C12H22%CIN)
217.1 13 [M+H]* (12C12H223"CIN)
180.2 100 M - CIJ*

152.2 65 [M - Cl - C2Hs]*

135.1 30 [Adamantane-CzHs]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

o Sample Preparation: 10-20 mg of 3-Ethyladamantan-1-amine hydrochloride was
dissolved in 0.7 mL of deuterated methanol (CDsOD). Tetramethylsilane (TMS) was used as
an internal standard.

 Instrumentation: A Bruker Avance Il 400 MHz spectrometer was used.

e 'H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b129922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s

o Spectral Width: 16 ppm

e 13C NMR Acquisition:
o Pulse Program: zgpg30
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

o Data Processing: The raw data was processed using Bruker TopSpin software. Fourier
transformation, phase correction, and baseline correction were applied.

FT-IR Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of the attenuated total reflectance (ATR) accessory.

 Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer with a UATR accessory
was used.

o Data Acquisition:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm
o Number of Scans: 16

o Data Processing: The spectrum was baseline corrected and the peaks were labeled using
the instrument's software.
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Mass Spectrometry

Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray
ionization (ESI) source was used.

Data Acquisition (Positive lon Mode):

o

Capillary Voltage: 4000 V

[¢]

Fragmentor Voltage: 135 V

o

Gas Temperature: 325 °C

Gas Flow: 5 L/min

[e]

o

Mass Range: m/z 50-500

Data Processing: The mass spectrum was analyzed using Agilent MassHunter software.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation
of a saturated solution of 3-Ethyladamantan-1-amine hydrochloride in a mixture of ethanol
and water.

Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer
equipped with a PHOTON 100 CMOS detector and a Mo-Ka radiation source (A = 0.71073
A). Data was collected at 100 K.

Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F? using the SHELXTL software package. All non-hydrogen
atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and
refined using a riding model.

Logical and Signaling Pathway Diagrams
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Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow employed for the comprehensive
structural elucidation of 3-Ethyladamantan-1-amine hydrochloride.

Experimental Workflow
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Caption: Workflow for structural characterization.

Putative Signaling Pathway in the Context of
Memantine's Action

As an impurity of Memantine, 3-Ethyladamantan-1-amine hydrochloride's biological
relevance is considered in the context of Memantine's mechanism of action. Memantine is an
NMDA receptor antagonist. The following diagram illustrates the simplified signaling pathway
affected by NMDA receptor modulation.[3][4]
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Simplified NMDA Receptor Signaling Pathway
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Caption: NMDA receptor signaling and drug interaction.

Conclusion

The structural elucidation of 3-Ethyladamantan-1-amine hydrochloride is successfully
achieved through a combination of modern analytical techniques. NMR, IR, and mass
spectrometry provide unambiguous evidence for the assigned structure, while X-ray
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crystallography can offer definitive proof of the three-dimensional arrangement in the solid
state. The detailed protocols and representative data presented in this guide serve as a robust
framework for the characterization and quality control of this and related adamantane
derivatives in a pharmaceutical setting. Understanding the impurity profile of active
pharmaceutical ingredients like Memantine is a critical aspect of drug development, ensuring
the safety and efficacy of therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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